molecular formula C24H26N4O3S2 B2788674 N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide CAS No. 396722-82-0

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide

Cat. No.: B2788674
CAS No.: 396722-82-0
M. Wt: 482.62
InChI Key: SYGUCOVTSCNGKA-UHFFFAOYSA-N
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Description

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a thienopyrazole core, a piperidinylsulfonyl group, and a benzamide moiety

Properties

IUPAC Name

N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-17-5-9-19(10-6-17)28-23(21-15-32-16-22(21)26-28)25-24(29)18-7-11-20(12-8-18)33(30,31)27-13-3-2-4-14-27/h5-12H,2-4,13-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGUCOVTSCNGKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyrazole ring.

    Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the thienopyrazole intermediate with a piperidine derivative under controlled conditions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfonylated thienopyrazole with a benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A selective COX-2 inhibitor with a similar pyrazole core.

    Diphenhydramine: An antihistamine with a similar piperidine moiety.

    Other Pyrazole Derivatives: Compounds with similar thienopyrazole structures.

Uniqueness

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is unique due to its combination of structural features, including the thienopyrazole core, piperidinylsulfonyl group, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of thienopyrazoles, which are known for their diverse pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C20H24N4O2S
Molecular Weight 396.56 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Thieno[3,4-c]pyrazole Core : Cyclization of appropriate precursors under specific conditions.
  • Introduction of the Piperidine Sulfonyl Group : This can be achieved through sulfonation reactions involving piperidine derivatives.
  • Final Coupling : The final product is obtained through coupling reactions that link the thienopyrazole core with the benzamide structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through modulation of various signaling pathways such as the PI3K/Akt and MAPK pathways.
  • Case Study : In vitro studies demonstrated that related thienopyrazole derivatives showed IC50 values in the micromolar range against various cancer cell lines including breast and lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed moderate to strong antibacterial activity. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Bacterial Strain Activity Level
Staphylococcus aureusModerate
Escherichia coliStrong

Anti-inflammatory Properties

Thienopyrazole derivatives have been noted for their anti-inflammatory effects:

  • Research Findings : Studies suggest that these compounds may inhibit pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation and microbial survival.
  • Receptor Interaction : Potential interactions with specific receptors related to inflammation and pain signaling pathways.

Q & A

Q. What are the recommended strategies for optimizing the synthesis of this thieno[3,4-c]pyrazole derivative?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted thiophene precursors with hydrazine derivatives to form the pyrazole core. Subsequent sulfonylation and benzamide coupling require controlled conditions (e.g., anhydrous solvents, inert atmosphere). Purification via column chromatography (silica gel, gradient elution) and recrystallization is critical. Analytical validation using 1H^1H/13C^{13}C NMR, high-resolution mass spectrometry (HRMS), and HPLC (>95% purity) ensures product integrity .

Q. How can X-ray crystallography be applied to confirm the compound’s structure?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard. Crystals are grown via slow evaporation of saturated solutions in aprotic solvents (e.g., DMSO/EtOH). Data collection at low temperatures (100 K) minimizes thermal motion artifacts. Refinement includes hydrogen atom placement and validation of bond angles/distances against the Cambridge Structural Database (CSD). Discrepancies >2σ in electron density maps may indicate impurities or disorder .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H^1H/13C^{13}C NMR identifies aromatic protons (δ 6.5–8.5 ppm), sulfonyl groups (δ ~3.5 ppm for piperidine-SO2_2), and methyl substituents (δ 2.3–2.6 ppm).
  • IR : Peaks at ~1350 cm1 ^{-1 }(S=O stretching) and ~1650 cm1 ^{-1 }(amide C=O) confirm functional groups.
  • MS : HRMS with ESI+ ionization validates the molecular ion [M+H]+^+ .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data (e.g., varying IC50_{50}50​ values) across studies?

Contradictions may arise from assay conditions (e.g., pH, serum content), cell line variability, or compound stability (e.g., hydrolysis in aqueous media). Mitigation strategies:

  • Standardize protocols (e.g., ATP-based viability assays, fixed incubation times).
  • Validate purity via LC-MS and assess stability under assay conditions.
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .

Q. What computational methods are suitable for predicting binding modes to biological targets?

Molecular docking (AutoDock Vina, Glide) with homology-modeled protein structures identifies plausible binding poses. Molecular dynamics (MD) simulations (GROMACS, AMBER) over 100+ ns assess stability of ligand-receptor complexes. Free-energy perturbation (FEP) or MM-PBSA calculations quantify binding affinities. Validate predictions with mutagenesis (e.g., alanine scanning) .

Q. How can solubility limitations in aqueous buffers be overcome for in vivo studies?

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-based formulations.
  • Prodrugs : Introduce phosphate esters or glycosides cleaved in vivo.
  • Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA). Monitor solubility via dynamic light scattering (DLS) and pharmacokinetics via LC-MS/MS .

Q. What approaches are effective for structure-activity relationship (SAR) analysis of the thienopyrazole core?

  • Systematic substitution : Replace the 4-methylphenyl group with electron-withdrawing (e.g., -CF3_3) or donating (-OCH3_3) groups.
  • Bioisosteres : Swap piperidine-sulfonyl with morpholine or thiomorpholine.
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical H-bond acceptors (sulfonyl) and hydrophobic regions (thienopyrazole) .

Q. What methodologies are recommended for identifying metabolites in preclinical studies?

Use LC-MS/MS with high-resolution Q-TOF instruments. Incubate the compound with liver microsomes (human/rodent) and NADPH. Detect phase I metabolites (oxidation, hydrolysis) and phase II conjugates (glucuronides). Compare fragmentation patterns with synthetic standards. In vivo studies should collect plasma/urine at multiple timepoints .

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